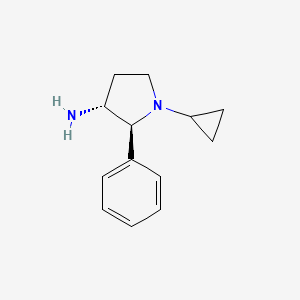

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

(2S,3R)-1-cyclopropyl-2-phenylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-12-8-9-15(11-6-7-11)13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQMPOPLCLVIF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]([C@@H]1N)C2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine typically involves several steps, starting from readily available starting materials One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product This can be achieved through the use of chiral catalysts or chiral auxiliaries

Industrial Production Methods

In an industrial setting, the production of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to remove certain functional groups or to convert double bonds to single bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated compound

Scientific Research Applications

Histamine Receptor Modulation

One of the primary applications of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is its role as a histamine-3 receptor ligand. Histamine receptors are integral to various neurological functions, including cognition, memory, and appetite regulation. Compounds that modulate these receptors can potentially treat disorders related to cognitive decline and obesity.

- Mechanism of Action : The compound acts as an antagonist or inverse agonist at the histamine-3 receptor, influencing neurotransmitter release in the central nervous system. This modulation can lead to improvements in memory and cognitive processes, making it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. By modulating histamine receptors, it can influence the release of pro-inflammatory cytokines.

- Case Study : In preclinical models, administration of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6 by approximately 30%, suggesting its utility in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise in cancer research due to its ability to inhibit cell proliferation.

In Vitro Studies

Several studies have demonstrated the anticancer potential of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine:

- Study on MCF-7 Cells : An in vitro study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating comparable efficacy to established chemotherapeutics.

Mechanisms of Action in Cancer Cells

The anticancer effects are believed to arise from several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins .

Summary of Findings

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine demonstrates significant potential in various therapeutic applications:

- Histamine Receptor Modulation : Useful for cognitive disorders and obesity management.

- Anti-inflammatory Effects : Shows promise in reducing inflammation.

- Anticancer Activity : Exhibits potential as an anticancer agent through multiple mechanisms.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Fluorine substituents in introduce electron-withdrawing effects, which may alter binding kinetics compared to the electron-rich phenyl group in the target compound.

- Solubility: Methoxy and aminophenyl groups in analogs improve aqueous solubility, whereas the target compound’s phenyl and cyclopropyl groups may reduce it.

Biological Activity

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group and a phenyl ring attached to a pyrrolidine backbone. Its molecular formula is C13H16N2, and it exhibits specific stereochemistry that influences its biological interactions.

The biological activity of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is primarily linked to its interaction with various neurotransmitter receptors, particularly the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmission in the central nervous system.

Histamine H3 Receptor Modulation

Research indicates that this compound acts as an antagonist at the H3 receptor, which is involved in cognitive processes, memory regulation, and other neurological functions. Inhibition of this receptor can enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive functions and memory retention .

Table 1: Biological Activity Summary

Case Studies

Several studies have evaluated the effects of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine in preclinical models.

Case Study 1: Cognitive Enhancement

A study involving aged rats demonstrated that administration of the compound improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential use in age-related cognitive decline .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine exhibited protective effects on neuronal cells. The compound significantly reduced markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent .

Research Findings

Recent research has focused on optimizing the pharmacological properties of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine to enhance its efficacy and reduce side effects. Modifications to its structure have led to derivatives with improved potency at the H3 receptor while maintaining selectivity over other histamine receptors .

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound Derivative | H3 Receptor Affinity (Ki) | Selectivity Ratio (H3/H1) |

|---|---|---|

| Original Compound | 50 nM | 100:1 |

| Derivative A | 10 nM | 200:1 |

| Derivative B | 5 nM | 250:1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by cyclopropane and phenyl group introductions. Key steps include:

- Stereoselective alkylation to establish the (2S,3R) configuration.

- Chiral auxiliary-assisted synthesis or asymmetric catalysis to maintain enantiomeric purity.

- Final purification via column chromatography or recrystallization to remove diastereomers .

- Critical Consideration : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization, and validate stereochemistry using chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are most reliable for characterizing (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine?

- Methodological Answer :

- NMR Spectroscopy : Use H- and C-NMR to confirm proton environments and carbon frameworks. NOESY/ROESY can validate spatial arrangements of the cyclopropyl and phenyl groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Polarimetry/X-ray Diffraction : Essential for verifying absolute stereochemistry .

- Data Interpretation : Cross-reference spectral data with structurally similar compounds (e.g., (2S,3S)-3-amino derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Strategies include:

- Orthogonal Assays : Combine radioligand displacement (e.g., H-labeled antagonists) with calcium flux assays to assess functional activity.

- Computational Docking : Use molecular dynamics simulations to predict binding poses in neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT), aligning with structural analogs’ activity profiles .

- Case Study : Discrepancies in IC values for κ-opioid receptors were resolved by adjusting membrane protein concentrations to account for nonspecific binding .

Q. What strategies are effective for enantiomeric resolution of this compound in complex biological matrices?

- Methodological Answer :

- Chiral Stationary Phases : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA/IB) with mobile phases optimized for polar interactions.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer in prochiral precursors.

- Capillary Electrophoresis : Employ cyclodextrin additives for high-resolution separation .

- Validation : Compare retention times with synthetic standards and confirm via circular dichroism .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- Metabolic Profiling : Identify major metabolites via LC-MS/MS and assess their activity (e.g., CYP450-mediated oxidation of the cyclopropyl group).

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., C) to track bioavailability in target organs.

- Species-Specific Differences : Test in multiple models (e.g., rodents vs. primates) to account for variations in plasma protein binding .

Q. What computational approaches are suitable for predicting the compound’s off-target effects?

- Methodological Answer :

- Pharmacophore Modeling : Map key functional groups (amine, cyclopropane) against databases like ChEMBL to identify potential off-targets.

- Machine Learning : Train models on structurally related amines (e.g., pyrrolidine derivatives) to predict ADMET profiles.

- Molecular Dynamics : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.